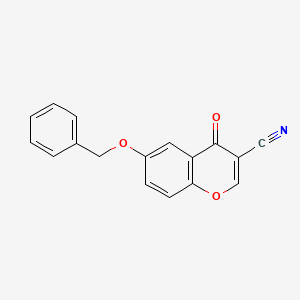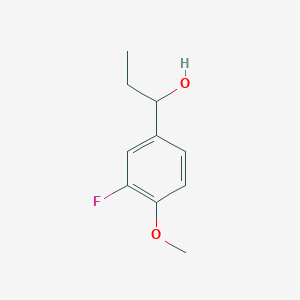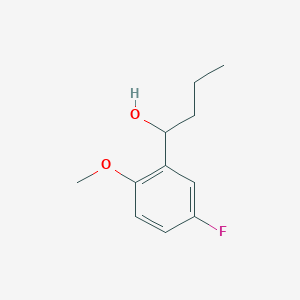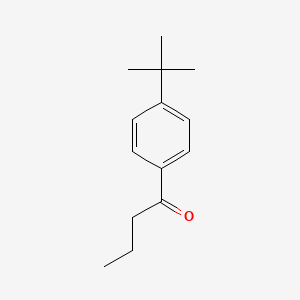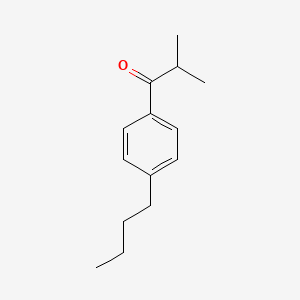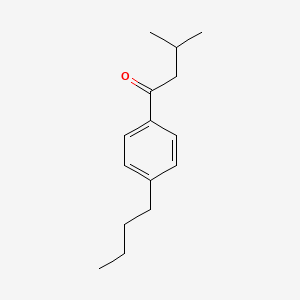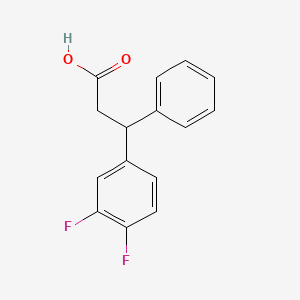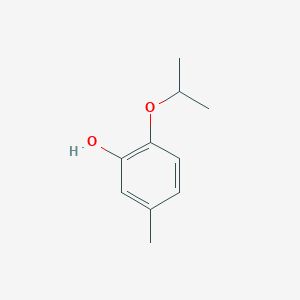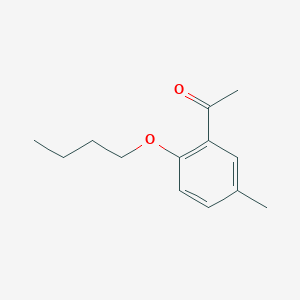
1-(2-Butoxy-5-methylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Butoxy-5-methylphenyl)ethanone is an organic compound characterized by a butoxy group and a methyl group attached to a phenyl ring, with an ethanone (ketone) functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Butoxy-5-methylphenyl)ethanone can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 2-butoxy-5-methylbenzene reacts with acetyl chloride in the presence of an aluminum chloride catalyst. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Butoxy-5-methylphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) can be used for substitution reactions.
Major Products Formed:
Oxidation: 1-(2-Butoxy-5-methylphenyl)ethanoic acid
Reduction: 1-(2-Butoxy-5-methylphenyl)ethanol
Substitution: Various substituted phenyl compounds depending on the nucleophile used.
Scientific Research Applications
1-(2-Butoxy-5-methylphenyl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Medicine: It may have potential as a precursor for pharmaceuticals or as a bioactive compound in drug discovery.
Industry: It is used in the manufacture of various chemical products, including fragrances and flavors.
Mechanism of Action
The mechanism by which 1-(2-Butoxy-5-methylphenyl)ethanone exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets or pathways to elicit a response. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
1-(2-Butoxy-5-methylphenyl)ethanone can be compared to other similar compounds, such as:
1-(2-Methoxy-5-methylphenyl)ethanone: Similar structure but with a methoxy group instead of a butoxy group.
1-(2-Butoxy-4-methylphenyl)ethanone: Similar structure but with the methyl group at a different position on the phenyl ring.
These compounds may exhibit different chemical properties and reactivity due to the variations in their structures.
Properties
IUPAC Name |
1-(2-butoxy-5-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-4-5-8-15-13-7-6-10(2)9-12(13)11(3)14/h6-7,9H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQVVWZFUSIXRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

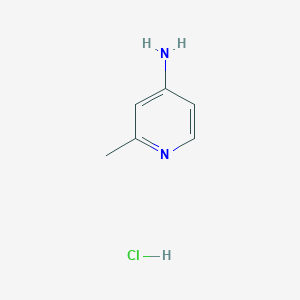
![6-Ethoxy-3,4-dihydrospiro[chromene-2,4'-piperidin]-4-ol](/img/structure/B7844468.png)
![7-(2-Phenylethoxy)spiro[chromene-2,3'-pyrrolidine]](/img/structure/B7844474.png)
![2-(3,4-dihydro-2H-benzo[h]chromen-2-yl)benzoic acid](/img/structure/B7844481.png)
